molecular formula C23H24N4O9 B1254130 (2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

Cat. No. B1254130
M. Wt: 500.5 g/mol
InChI Key: CTNZOGJNVIFEBA-JATCHWAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid is a natural product found in Streptomyces clavuligerus with data available.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Compounds derived from hydroxyphenyl amino butanoic acids, similar to the queried chemical, have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum. Additionally, they showed antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis of Aminopeptidase Inhibitors

  • Optically pure derivatives of hydroxyphenyl butanoic acid have been utilized in the synthesis of inhibitors targeting aminopeptidases, enzymes implicated in various biological processes (Moon & Huh, 1991).

Enantioselective Synthesis

  • Enantioselective synthesis methods involving derivatives of hydroxyphenyl butanoic acid are used to create compounds with potential pharmaceutical applications. These methods involve electrophilic attack mechanisms and are significant for producing enantiomerically pure substances (Arvanitis et al., 1998).

Inhibition of Mycolic Acid Biosynthesis

  • Cyclopropenyl derivatives of butanoic acids, similar to the chemical , have been synthesized and identified as potential inhibitors of mycolic acid biosynthesis in mycobacteria, which is crucial for the survival of these bacteria (Hartmann et al., 1994).

Synthesis of Deuterium-Labeled Compounds

  • Deuterium-labeled derivatives of amino butanoic acids have been synthesized, which are valuable for research in areas like drug metabolism and pharmacokinetics (Nanjappan et al., 1993).

Fluorescence Binding Studies

  • Derivatives of hydroxycinnamic acid, structurally related to the queried compound, have been synthesized and studied for their interactions with proteins like bovine serum albumin using fluorescence techniques. This has implications in understanding drug-protein interactions (Meng et al., 2012).

Synthesis of Carboxylic Acids for Bioactive Compounds

  • Methods for synthesizing carboxylic acids, similar to the queried compound, have been developed and are crucial in the production of bioactive compounds like amastatin and bestatin, which are important in biochemical research (Ishibuchi et al., 1992).

properties

Product Name

(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

Molecular Formula

C23H24N4O9

Molecular Weight

500.5 g/mol

IUPAC Name

(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17-,19-/m0/s1

InChI Key

CTNZOGJNVIFEBA-JATCHWAJSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@@H](C(=O)O)N

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

synonyms

nocarcidins
nocardicin
nocardicin A
nocardicin A, sodium salt
nocardicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Reactant of Route 2
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Reactant of Route 3
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Reactant of Route 4
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Reactant of Route 5
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid
Reactant of Route 6
(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

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